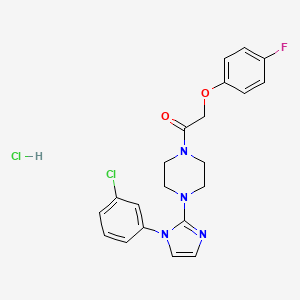

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride is a complex organic compound notable for its unique structure combining both aromatic and heterocyclic elements. Its distinct chemical makeup lends itself to a variety of applications, particularly in medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the creation of key intermediates, such as 1-(3-chlorophenyl)-1H-imidazole and 4-(piperazin-1-yl)-2-(4-fluorophenoxy)ethanone, before their final coupling. Typical conditions might include the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production would likely scale up these laboratory methods, with considerations for cost-efficiency and safety. Batch or continuous flow reactors might be used to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The aromatic and piperazine moieties can undergo oxidation, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : The imidazole ring and aromatic groups can be reduced using hydrogenation over palladium catalysts.

Substitution: : Halogen substitutions on the aromatic rings are common, using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Common reagents include strong bases (e.g., sodium hydride for deprotonation), transition metal catalysts (e.g., palladium), and solvents like dimethylformamide and methanol.

Major Products

Oxidation: : Leads to the formation of ketones or carboxylic acids.

Reduction: : Produces reduced aromatic rings.

Substitution: : Results in halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride has wide-ranging applications:

Chemistry: : Used as a reagent or intermediate in organic synthesis.

Biology: : Investigated for its interaction with biological molecules and potential use as a biochemical probe.

Medicine: : Explored for its pharmacological properties, including potential therapeutic uses in the treatment of central nervous system disorders.

Industry: : Utilized in the development of materials with specific chemical properties.

Mecanismo De Acción

This compound functions by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. Its imidazole and piperazine groups are key to its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Comparing this compound with structurally similar ones highlights its unique binding properties and functional versatility. Similar compounds might include:

1-(2-fluorophenyl)-1H-imidazole: : Differing in its fluorine placement and lacking the piperazine group.

1-(3-chlorophenyl)-2-(4-fluorophenyl)piperazine: : Similar in its aromatic substitution but missing the imidazole ring.

These compounds, while

Actividad Biológica

The compound 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride (CAS Number: 1189984-43-7) is a complex organic molecule that incorporates various functional groups, including imidazole, piperazine, and fluorophenoxy moieties. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C22H24ClN4O3

- Molecular Weight: 431.4 g/mol

- Structure: The compound features an imidazole ring attached to a piperazine moiety, with a chlorophenyl substituent and a fluorophenoxy group, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that compounds containing imidazole and piperazine structures often exhibit significant biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound has been investigated for its potential therapeutic applications.

Anticancer Activity

A study evaluating the biological activity of various imidazole derivatives found that compounds similar to the target molecule exhibited cytotoxic effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The IC50 values for related compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | MCF-7 | 48.3 |

| 7b | MDA-MB-231 | 25.8 |

These findings suggest that the structural components of the target compound may confer similar anticancer properties due to the presence of the imidazole and piperazine groups .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been well-documented. A review highlighted that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance:

- Compounds were tested against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.

- Results indicated varying levels of inhibition, with some derivatives showing promising antibacterial effects at concentrations around 1 mM .

The biological activity of the compound is likely mediated through its interaction with specific molecular targets:

- Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets in cellular pathways.

- Enzyme Inhibition: The imidazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

Study on Anticancer Effects

One notable case study involved synthesizing a series of related compounds to evaluate their anticancer activity. The study utilized both in vitro assays and molecular docking studies to predict binding affinities to target proteins associated with cancer proliferation. The results indicated that modifications to the piperazine and imidazole components significantly influenced cytotoxicity profiles .

Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy of related compounds against various bacterial strains. The study employed agar disc diffusion methods to assess inhibition zones, revealing that certain derivatives had substantial antibacterial activity, thus supporting the potential use of these compounds in developing new antibiotics .

Propiedades

IUPAC Name |

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2.ClH/c22-16-2-1-3-18(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-6-4-17(23)5-7-19;/h1-9,14H,10-13,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVMSNSKBPBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.